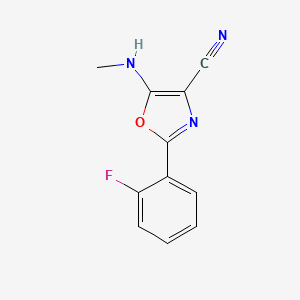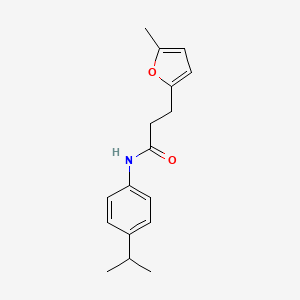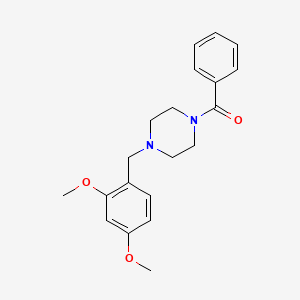
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, also known as FMOC, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. FMOC is a heterocyclic organic compound that contains nitrogen and oxygen in its molecular structure.
作用機序
The exact mechanism of action of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In addition, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also stable and can be stored for extended periods of time. However, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has some limitations. It is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new synthetic methods to improve yield and purity. Another area of interest is the design of new analogs of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile that have improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile and its potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions.
合成法
The synthesis of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with methylamine to form 2-(2-fluorophenyl)-N-methylacetamide. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. The synthesis of 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has also been studied for its potential as an antibacterial and antifungal agent. In addition, 2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-14-11-9(6-13)15-10(16-11)7-4-2-3-5-8(7)12/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIUAFLACLGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)




![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
